Indibulin Indibulin Indibulin is a synthetic small molecule with antimitotic and potential antineoplastic activities. Indibulin binds to a site on tubulin that is different from taxane- or Vinca alkaloid-binding sites, destabilizing tubulin polymerization and inducing tumor cell cycle arrest and apoptosis. This agent has been shown to be active against multidrug-resistant (MDR) and taxane- resistant tumor cell lines.
Brand Name: Vulcanchem
CAS No.: 204205-90-3
VCID: VC0530611
InChI: InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28)
SMILES: C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4
Molecular Formula: C22H16ClN3O2
Molecular Weight: 389.8 g/mol

Indibulin

CAS No.: 204205-90-3

Cat. No.: VC0530611

Molecular Formula: C22H16ClN3O2

Molecular Weight: 389.8 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Indibulin - 204205-90-3

Specification

CAS No. 204205-90-3
Molecular Formula C22H16ClN3O2
Molecular Weight 389.8 g/mol
IUPAC Name 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide
Standard InChI InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28)
Standard InChI Key SOLIIYNRSAWTSQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4
Appearance Solid powder

Introduction

Chemical Structure and Pharmacological Profile

Indibulin’s molecular formula is C₁₉H₁₆ClN₃O₂, with a molecular weight of 389.8 g/mol . Its structure features a pyridyl moiety linked to an indole-glyoxylamide scaffold, which is critical for its tubulin-binding specificity (Fig. 1A) . Unlike taxanes or Vinca alkaloids, indibulin binds to a distinct site on β-tubulin, preferentially interacting with unmodified tubulin isoforms over post-translationally modified forms abundant in mature neurons .

Synthesis and Analog Development

Efforts to optimize indibulin’s efficacy have led to the synthesis of analogs such as compounds 4a–i (Table 1) . These derivatives retain the core indole-glyoxylamide structure but vary in substituents on the benzyl and pyrrole groups. For example, analog 4f demonstrated potent cytotoxicity against HT-29 colon cancer cells (IC₅₀ = 5.1 µM), outperforming parent indibulin in some models .

Table 1: Cytotoxicity of Indibulin Analogs (IC₅₀, µM)

CompoundNIH-3T3HT-29Caco-2T47-D
4a32.125.349.141.1
4f17.45.17.326.4

Mechanism of Action: Microtubule Dynamics and Mitotic Disruption

Suppression of Microtubule Dynamic Instability

In live MCF-7 breast cancer cells, indibulin (75–150 nM) reduced microtubule growth and shortening rates by 37% and 53%, respectively, while increasing pause duration from 38.3% to 71% . Time-lapse microscopy revealed that indibulin dampened dynamic instability, lowering microtubule "dynamicity" (total length change/time) by 71% at 150 nM . This suppression destabilized mitotic spindles, activating checkpoint proteins Mad2 and BubR1, and inducing G2/M arrest .

Synergy with Vinca Alkaloids

Indibulin synergized with vinblastine in MCF-7 cells, enhancing apoptosis through complementary mechanisms: indibulin destabilized microtubule plus-ends, while vinblastine inhibited polymerization at minus-ends . This synergy suggests combinatorial potential in taxane-resistant cancers.

Preclinical Efficacy and Neurotoxicity Profile

Antitumor Activity

Indibulin inhibited growth in diverse cancer models, including multidrug-resistant (MDR) lines . In MX-1 breast cancer xenografts, doses of 12–22 mg/kg/day produced linear dose-dependent tumor regression, with peak efficacy at 10 days . Notably, it retained activity in paclitaxel-resistant cells, likely due to its distinct binding site .

Reduced Neurotoxicity: Role of Tubulin Isoforms

A hallmark of indibulin is its minimal neurotoxicity compared to colchicine or Vinca alkaloids . Differentiated SH-SY5Y neuroblastoma cells, which express high levels of β-III tubulin (40% of total β-tubulin), were 5-fold less sensitive to indibulin than undifferentiated cells . Molecular docking studies attributed this to weaker binding affinity for β-III tubulin (-8.2 kcal/mol vs. -9.5 kcal/mol for β-I) . Post-translational modifications (acetylation, polyglutamylation) in neuronal microtubules further reduced indibulin’s access to its binding site .

Clinical Development: Phase I/II Trials

Monotherapy Studies

In a Phase I trial (NCT00726687), indibulin capsules (100–600 mg BID) were well-tolerated, with dose-limiting toxicities (DLTs) including fatigue (Grade 3) and elevated liver enzymes . Pharmacokinetics showed nonlinear exposure: a 600 mg dose yielded Cₘₐₓ = 95 ng/mL and AUC = 597 ng·h/mL, with a half-life of 24 hours . Prolonged disease stabilization occurred in adenoid cystic carcinoma (14 months) and prostate cancer (5 months) .

Table 2: Pharmacokinetic Parameters of Indibulin

Dose (mg)Cₘₐₓ (ng/mL)AUC (ng·h/mL)t₁/₂ (h)
250280125323
6009559724

Combination Therapy

A Phase Ib study combined indibulin (400–600 mg BID) with capecitabine (875–1000 mg/m² BID) in advanced solid tumors . No Grade ≥3 neurotoxicity was observed, and stable disease was achieved in all evaluable patients (4/4) . Modeling of MX-1 xenograft data suggested intermittent dosing (e.g., 5 days on/5 days off) could optimize efficacy .

Challenges and Future Directions

Pharmacokinetic Limitations

Oral indibulin exhibits high interpatient variability (AUC CV = 102%) and suboptimal bioavailability, necessitating formulation improvements . Encapsulation in lipid nanoparticles or co-administration with absorption enhancers may address these issues.

Biomarker-Driven Patient Selection

Given indibulin’s reliance on β-tubulin isotype expression, tumors with low β-III tubulin levels (e.g., breast, colon) may respond better . Immunohistochemical screening for β-III tubulin could stratify patients in future trials.

Combination Regimens

Synergy with DNA-damaging agents (e.g., capecitabine) and Vinca alkaloids warrants exploration . Sequential scheduling—indibulin to arrest cells in mitosis followed by taxanes—may also enhance efficacy.

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